
1-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibitors of Glycolic Acid Oxidase
Research on pyrrolidine-dione derivatives has shown significant potential in inhibiting glycolic acid oxidase (GAO), which is crucial for managing conditions like Primary Hyperoxaluria. Large lipophilic substituents on the pyrrolidine-dione nucleus enhance the compound's inhibitory effect on GAO, highlighting the therapeutic potential in reducing urinary oxalate levels, thereby managing kidney stone formation (Rooney et al., 1983).
Asymmetric Synthesis
Asymmetric synthesis of spirocyclic pyrrolidine-thia(oxa)zolidinediones using pyrrolidine-dione derivatives as key intermediates has been reported. This method leverages a chiral N,O-ligand/Cu(I) catalysis system, yielding compounds with high diastereo- and enantioselectivity. Such compounds have potential applications in developing novel pharmaceuticals with spirocyclic structures, showcasing the versatility of pyrrolidine-dione derivatives in synthetic organic chemistry (Yang et al., 2015).
Solubility Studies
The solubility of pyrrolidine-dione derivatives in various solvents has been thoroughly investigated, providing valuable data for pharmaceutical formulation. Understanding the solubility profile is essential for drug delivery system design, ensuring optimal bioavailability and therapeutic effectiveness (Li et al., 2019).
Photoinduced Oxidative Annulation
The photoinduced direct oxidative annulation of pyrrolidine-dione derivatives has been explored for the synthesis of highly functionalized polyheterocyclic compounds. This approach, free from the need for transition metals and oxidants, opens up new avenues for creating complex molecular architectures, useful in the development of new materials and active pharmaceutical ingredients (Zhang et al., 2017).
Propiedades
IUPAC Name |
1-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-4-2-3-5-14(13)15-8-9-19(10-11-24-15)18(23)12-20-16(21)6-7-17(20)22/h2-5,15H,6-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPGKLODUPGVMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C(=O)CCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2397425.png)
![2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butan-1-one](/img/structure/B2397426.png)

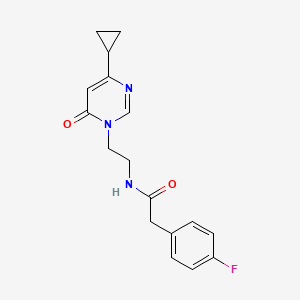
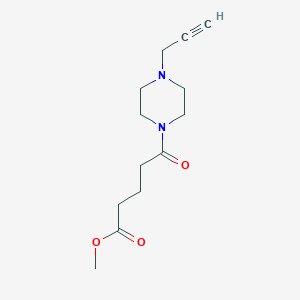
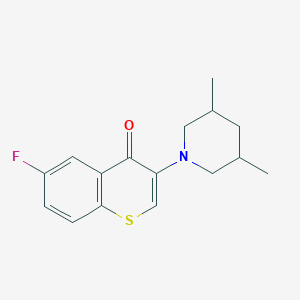
methylidene]amino}-4,5-dimethoxybenzene](/img/structure/B2397435.png)

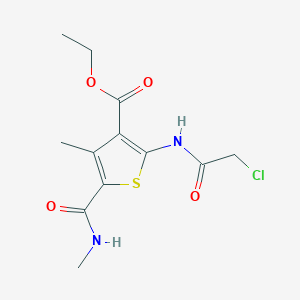
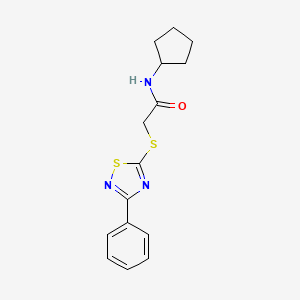
![N-benzyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2397439.png)
![1-(tert-butyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea](/img/structure/B2397441.png)
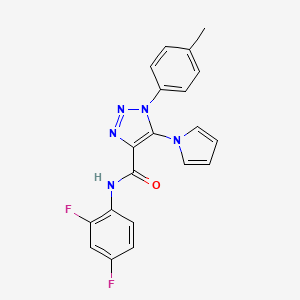
![N-(3-methoxybenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2397446.png)
